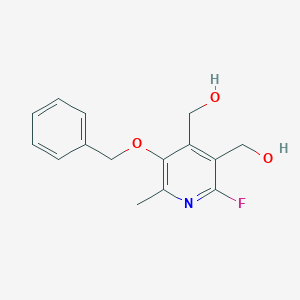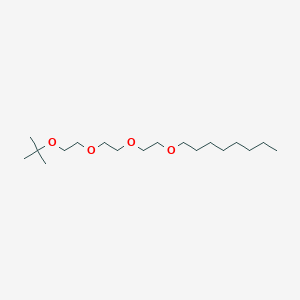![molecular formula C19H24N6O5 B14197835 L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine CAS No. 920281-92-1](/img/structure/B14197835.png)
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is a synthetic peptide compound It is characterized by the presence of histidine, alanine, and glycine residues, along with a benzoyl group attached to the histidine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The benzoyl group is introduced through a specific reaction with benzoyl chloride under basic conditions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of protective groups and coupling reagents is optimized to ensure high yield and purity. The final product undergoes rigorous quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Histidine derivatives.
Reduction: Benzylated peptides.
Substitution: Alkylated or acylated peptides.
Applications De Recherche Scientifique
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in enzyme-substrate interactions.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of novel biomaterials and nanomaterials.
Mécanisme D'action
The mechanism of action of L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine involves its interaction with specific molecular targets. The histidine residue can bind to metal ions, facilitating catalytic reactions. The benzoyl group can interact with hydrophobic pockets in proteins, influencing their activity. The compound can modulate various biochemical pathways, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hippuryl-His-Leu: Another peptide with a benzoyl group, used as a substrate for angiotensin-converting enzyme.
Benzoyl-Gly-His-Leu: Similar structure, used in peptide synthesis studies.
Hippuryl-L-Histidyl-L-Leucine: Shares the histidine and benzoyl moieties, used in biochemical research.
Uniqueness
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is unique due to the specific positioning of the benzoyl group and the combination of amino acids. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
920281-92-1 |
|---|---|
Formule moléculaire |
C19H24N6O5 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-[4-(aminomethyl)benzoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H24N6O5/c1-11(17(28)23-9-16(26)27)25(18(29)13-4-2-12(7-20)3-5-13)19(30)15(21)6-14-8-22-10-24-14/h2-5,8,10-11,15H,6-7,9,20-21H2,1H3,(H,22,24)(H,23,28)(H,26,27)/t11-,15-/m0/s1 |
Clé InChI |
NNDFMOZIMBALJK-NHYWBVRUSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)O)N(C(=O)C1=CC=C(C=C1)CN)C(=O)[C@H](CC2=CN=CN2)N |
SMILES canonique |
CC(C(=O)NCC(=O)O)N(C(=O)C1=CC=C(C=C1)CN)C(=O)C(CC2=CN=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


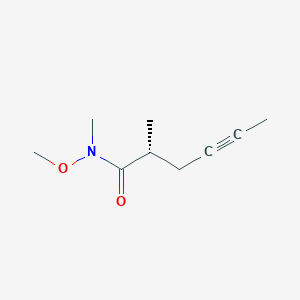
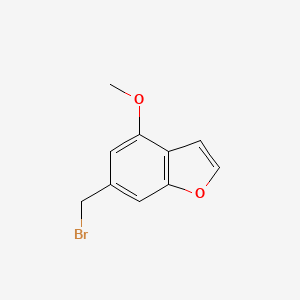
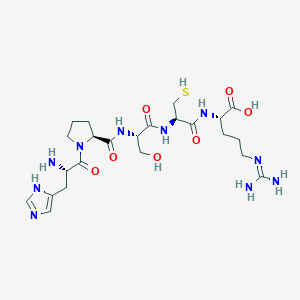


![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
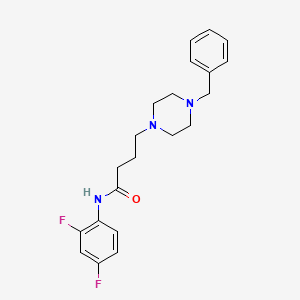
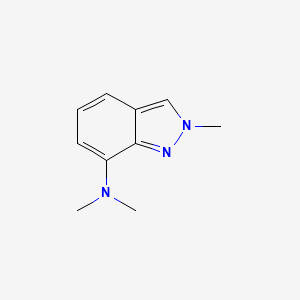
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
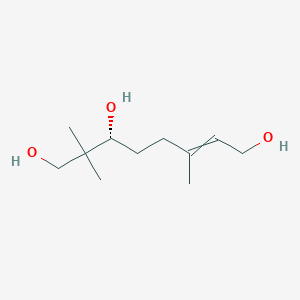
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
